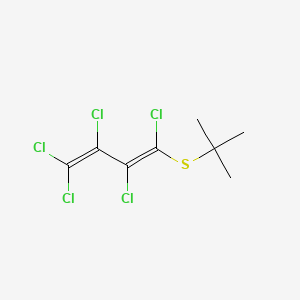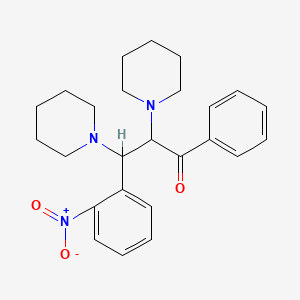
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one is a complex organic compound that features a nitrophenyl group, a phenyl group, and two piperidinyl groups attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to produce nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Friedel-Crafts Acylation: Nitrobenzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-nitroacetophenone.
Formation of the Propanone Backbone: The 2-nitroacetophenone is then reacted with piperidine in the presence of a base such as sodium hydride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The phenyl group can be oxidized to form phenolic derivatives using oxidizing agents such as potassium permanganate.
Substitution: The piperidinyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 3-(2-Aminophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one.
Oxidation: Phenolic derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidinyl groups.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of nitrophenyl and piperidinyl groups with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with neurotransmitter receptors or enzymes in the brain, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl groups can enhance binding affinity to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Nitrophenyl)-1-phenylpropan-1-one: Lacks the piperidinyl groups, which may reduce its binding affinity in biological applications.
3-(2-Aminophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one: The amino group can alter the compound’s reactivity and interaction with biological targets.
1-Phenyl-2,3-di(piperidin-1-yl)propan-1-one: Lacks the nitrophenyl group, which may affect its electronic properties and reactivity.
Uniqueness
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one is unique due to the combination of the nitrophenyl and piperidinyl groups, which confer distinct electronic, steric, and binding properties. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
5443-69-6 |
|---|---|
Fórmula molecular |
C25H31N3O3 |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
3-(2-nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C25H31N3O3/c29-25(20-12-4-1-5-13-20)24(27-18-10-3-11-19-27)23(26-16-8-2-9-17-26)21-14-6-7-15-22(21)28(30)31/h1,4-7,12-15,23-24H,2-3,8-11,16-19H2 |
Clave InChI |
KCEDGJCNSXBJOR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C2=CC=CC=C2[N+](=O)[O-])C(C(=O)C3=CC=CC=C3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)


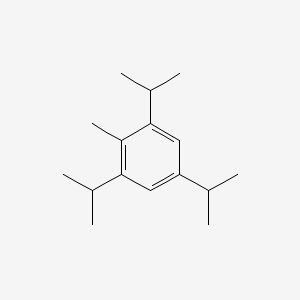
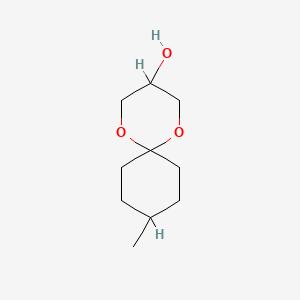

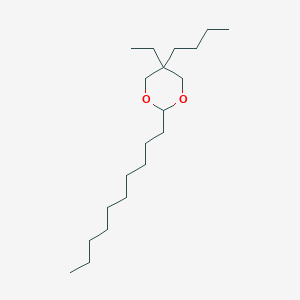
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
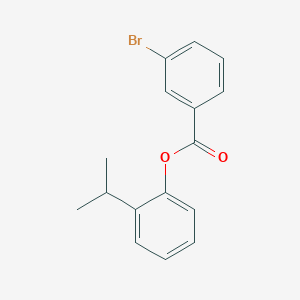


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
